4-(Trimethylsilyl)morpholine

Lithium-Ion Battery Electrolyte Additive Hydrolysis Inhibition

4-(Trimethylsilyl)morpholine (TMSM) delivers unique N–Si bond dynamics that completely prevent LiPF₆ hydrolysis in NMC532//Graphite cells (3–4.4 V), outperforming generic silylamines. As a PECVD precursor (300–1200 K), its stable vapor pressure ensures predictable SiCN/SiOC film deposition. For API synthesis, TMSM avoids tautomeric mixtures, enabling selective access to silicon-containing ureas. Choose TMSM for electron-deficient systems where standard morpholine or alternative silylating agents fail.

Molecular Formula C7H17NOSi
Molecular Weight 159.3 g/mol
CAS No. 13368-42-8
Cat. No. B079675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trimethylsilyl)morpholine
CAS13368-42-8
Molecular FormulaC7H17NOSi
Molecular Weight159.3 g/mol
Structural Identifiers
SMILESC[Si](C)(C)N1CCOCC1
InChIInChI=1S/C7H17NOSi/c1-10(2,3)8-4-6-9-7-5-8/h4-7H2,1-3H3
InChIKeyJJOWIQMPCCUIGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 4-(Trimethylsilyl)morpholine (CAS 13368-42-8) for Organosilicon Chemistry and Advanced Material Synthesis


4-(Trimethylsilyl)morpholine (TMSM), also known as N-(Trimethylsilyl)morpholine, is a liquid organosilicon compound (molecular formula C₇H₁₇NOSi, MW 159.30 g/mol) with a boiling point of 160 °C (lit.) and density of 0.897 g/mL at 25 °C (lit.) . This reagent serves as a key intermediate in synthetic organic chemistry, functioning as a silylating agent, nucleophilic reagent, and protecting group for amines . Beyond traditional synthesis, TMSM has emerged as a precursor for plasma-enhanced chemical vapor deposition (PECVD) of thin films [1] and as a multifunctional electrolyte additive in high-voltage lithium-ion batteries [2].

Why 4-(Trimethylsilyl)morpholine (CAS 13368-42-8) Cannot Be Replaced by Generic Silylamines or Morpholine Derivatives


Generic substitution with unmodified morpholine or alternative silylamines fails to replicate the specific reactivity profile of 4-(trimethylsilyl)morpholine due to the unique electronic and steric environment imparted by the morpholine ring on the N–Si bond [1]. For instance, while morpholine itself reacts with trimethylsilyl isocyanate to yield a mixture of tautomeric forms, the trimethylsilyl derivative (TMSM) undergoes a fundamentally different reaction pathway under identical conditions [2]. Furthermore, the compound's ability to completely prevent LiPF₆ hydrolysis in high-voltage lithium-ion batteries is a function of the precise N–Si bond dissociation dynamics within the morpholine framework, a property not shared by structurally simpler silylamines [3]. Thus, procurement based on functional class alone introduces significant experimental risk.

Quantitative Evidence for Differentiated Performance of 4-(Trimethylsilyl)morpholine (CAS 13368-42-8) Versus Analogues


Complete Suppression of LiPF₆ Hydrolysis in High-Voltage Lithium-Ion Batteries

As an electrolyte additive, 4-(trimethylsilyl)morpholine (TMSML) completely prevents the hydrolysis of LiPF₆ caused by trace water in carbonate-based electrolytes, both ex situ and in situ, whereas electrolyte without this additive undergoes substantial hydrolysis leading to HF formation and performance degradation [1]. The study demonstrated that after 119 cycles at 3-4.4 V, cells containing TMSML maintained discharge capacity retention significantly higher than additive-free cells [1].

Lithium-Ion Battery Electrolyte Additive Hydrolysis Inhibition

Validated PECVD Precursor with Defined Vapor Pressure and Thermodynamic Stability

4-(Trimethylsilyl)morpholine (TMSM) has been quantitatively characterized as a PECVD precursor. Its saturated vapor pressure was experimentally determined by tensimetry, and thermodynamic modeling established equilibrium phase compositions across temperatures of 300–1200 K and pressures of 10⁻²–10 Torr [1]. This contrasts with many alternative organosilicon precursors that lack such rigorous deposition condition modeling, creating uncertainty in film composition and quality.

PECVD Thin Film Deposition Organosilicon Precursor

Divergent Reactivity with Isocyanates Compared to Morpholine

In reactions with trimethylsilyl isocyanate, unmodified morpholine yields a mixture of tautomeric forms, whereas the trimethylsilyl derivative (TMSM) follows a distinct reaction pathway producing a different product distribution [1]. This divergent behavior is attributed to the presence of the trimethylsilyl group modulating the nucleophilicity and steric accessibility of the nitrogen atom.

Organosilicon Chemistry Isocyanate Reactions Tautomerism

Improved Discharge Capacity Retention in Aged Li-Ion Cells

Electrochemical cycling studies reveal that 4-(trimethylsilyl)morpholine (TMSML) as an additive significantly improves discharge capacity retention and reduces the rise in cell resistance during aging compared to additive-free baseline cells [1]. The additive inhibits oxidative decomposition of the electrolyte on the energized cathode and decreases transition metal loss from the cathode in aged cells, mechanisms that directly translate to enhanced cycle life [1].

Lithium-Ion Battery Capacity Fade Electrolyte Additive

Optimal Application Scenarios for 4-(Trimethylsilyl)morpholine (CAS 13368-42-8) Based on Peer-Reviewed Evidence


Formulation of High-Voltage Lithium-Ion Battery Electrolytes

Use 4-(trimethylsilyl)morpholine as a multifunctional electrolyte additive in NMC532//Graphite cells operating at 3–4.4 V. This scenario leverages its demonstrated ability to completely suppress LiPF₆ hydrolysis, inhibit oxidative electrolyte decomposition, and improve discharge capacity retention, directly addressing key failure modes in high-voltage systems [1].

Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Silicon-Containing Thin Films

Employ TMSM as a precursor for PECVD of films such as silicon carbonitride or silicon oxycarbide. The compound's well-characterized vapor pressure and thermodynamic stability across a wide temperature (300–1200 K) and pressure (10⁻²–10 Torr) range enable predictable film composition when using inert gas, H₂, or NH₃ as co-reactants [2].

Selective Synthesis of Silicon-Containing Urea Derivatives

Utilize TMSM in reactions with trimethylsilyl isocyanate to selectively access N-(trimethylsilyl)morpholine-4-carboxamide and trimethylsilylmorpholine-4-carboximidoate, avoiding the tautomeric mixtures obtained with unmodified morpholine [3]. This is particularly relevant for medicinal chemistry and agrochemical synthesis where specific silicon-containing ureas are desired.

Protection of Amine Functionalities in Multi-Step Organic Synthesis

Apply TMSM as a protecting group for primary or secondary amines in complex molecule synthesis, as noted in pharmaceutical development workflows. The trimethylsilyl group provides temporary protection that can be removed under mild conditions, enabling orthogonal synthetic strategies .

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